3,4-dibromo-5-phenyl-1H-pyrazole
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Overview
Description
3,4-Dibromo-5-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of bromine atoms and a phenyl group in this compound enhances its reactivity and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibromo-5-phenyl-1H-pyrazole typically involves the reaction of phenylhydrazine with 3,4-dibromo-1-phenyl-1H-pyrazole-5-carboxaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be explored to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-5-phenyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 3,4-dihydro-5-phenyl-1H-pyrazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation Reactions: Pyrazole N-oxides are the major products.
Reduction Reactions: 3,4-Dihydro-5-phenyl-1H-pyrazole is formed.
Scientific Research Applications
3,4-Dibromo-5-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3,4-dibromo-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atoms and phenyl group contribute to its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-1H-pyrazole
- 4-Bromo-3-phenyl-1H-pyrazole
- 3,4-Dichloro-5-phenyl-1H-pyrazole
Uniqueness
3,4-Dibromo-5-phenyl-1H-pyrazole is unique due to the presence of two bromine atoms at the 3 and 4 positions, which enhances its reactivity and potential for various chemical transformations. The phenyl group at the 5 position also contributes to its distinct chemical and biological properties .
Properties
CAS No. |
5932-21-8 |
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Molecular Formula |
C9H6Br2N2 |
Molecular Weight |
301.96 g/mol |
IUPAC Name |
4,5-dibromo-3-phenyl-1H-pyrazole |
InChI |
InChI=1S/C9H6Br2N2/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,(H,12,13) |
InChI Key |
ZUQRSQIJYIJBAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2Br)Br |
Origin of Product |
United States |
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